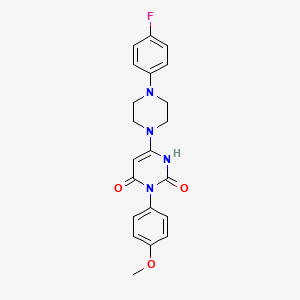

![molecular formula C17H20N6O B3010546 1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887453-77-2](/img/structure/B3010546.png)

1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds has been explored in several studies. The synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists involved a variety of amines and spacer lengths between the amino and pyrazole groups, with the ethylenoxy spacer and small cyclic amines providing compounds with selectivity for σ(1)R over σ(2)R . Another study focused on the design and synthesis of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as potent and selective inhibitors of mTOR, where optimization of the 6-aryl substituent was crucial . Additionally, a regiospecific synthesis approach was developed for 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which relied on an iminophosphorane-mediated annulation .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C-NMR, and IR spectroscopy, as well as X-ray analysis . In the case of hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, the bond distances within the pyrimidine components indicated significant electronic polarization, with the pyrimidine rings being effectively planar .

Chemical Reactions Analysis

The chemical reactivity of the pyrazolo[3,4-d]pyrimidine derivatives has been explored in the context of their pharmacological activities. For example, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a selectively 4-substituted product . The study of anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives also involved the synthesis of these compounds, indicating their potential for chemical modification and bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure and substituents. The presence of a basic amine was shown to be necessary for activity in σ(1) receptor antagonists, and the nature of the pyrazole substituents was crucial for activity . In the case of mTOR inhibitors, the presence of 6-arylureidophenyl substituents led to potent mixed inhibitors of mTOR and PI3K-alpha, whereas 6-alkylureidophenyl appendages provided highly selective mTOR inhibitors . The electronic polarization within the pyrimidine components, as observed in hydrogen-bonded sheet structures, also affects their physical properties .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Regiospecific Synthesis : A study demonstrated an efficient approach for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which could be relevant for the synthesis of the compound (Wu et al., 2010).

Characterization and Structure Analysis : Another research focused on synthesizing derivatives containing pyrazole, pyrimidine, and morpholine, and characterizing these compounds using techniques like X-ray diffraction crystallography, which is crucial for understanding the compound's molecular structure (Ho & Suen, 2013).

Biological Activity and Pharmacology

Bioactivity Evaluation : A study synthesized pyrazole derivatives and evaluated their biological activity against breast cancer and microbes. This indicates the potential use of such compounds in cancer and microbial research (Titi et al., 2020).

Antimicrobial Applications : Another research synthesized novel derivatives containing pyrazole, pyrimidine, and morpholine and evaluated their antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobials (Desai, Patel, & Dave, 2016).

Material Science and Chemistry

Chemical Reactions and Applications : Research into the chemical reactions of related compounds can provide insights into the reactivity and potential applications in material science or synthetic chemistry. For example, a study focused on the reactions of pyrimidinone with various amines, including morpholine (Yakubkene & Vainilavichyus, 1998).

Synthesis of Derivatives for Coating Applications : A study on the synthesis of imidazo[1,2-a]pyridines and their application in water-mediated hydroamination and silver-catalyzed aminooxygenation has implications for surface coating technologies (Mohan, Rao, & Adimurthy, 2013).

Propiedades

IUPAC Name |

1-methyl-N-(2-methylphenyl)-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c1-12-5-3-4-6-14(12)19-15-13-11-18-22(2)16(13)21-17(20-15)23-7-9-24-10-8-23/h3-6,11H,7-10H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFOFBXXZZHVMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

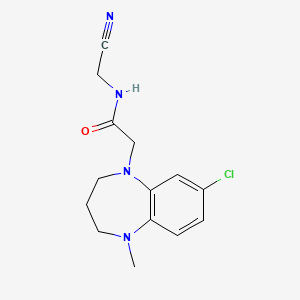

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)

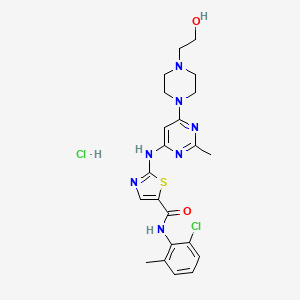

![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

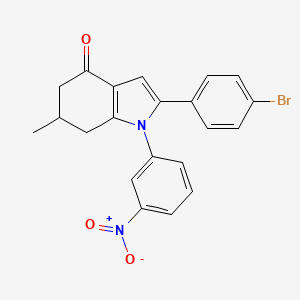

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)

![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)

![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)

![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3010481.png)